3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone
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Overview
Description
3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups and a thiomethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with a suitable acyl chloride, followed by the introduction of a thiomethyl group. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The thiomethylation can be achieved using thiomethylating agents like methylthiol or dimethyl disulfide under basic conditions.
Industrial Production Methods
On an industrial scale, the production of 3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with a catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can participate in nucleophilic interactions, while the phenyl and propiophenone moieties can engage in π-π stacking and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone
- 3-(2,5-Dimethylphenyl)-2’-methylpropiophenone
- 3-(2,5-Dimethylphenyl)-2’-ethylpropiophenone
Uniqueness
3-(2,5-Dimethylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents. The thiomethyl group can undergo specific chemical transformations that are not possible with other alkyl groups, making this compound valuable for various applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOLDUNBWWOYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644729 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-98-4 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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